methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a methyl-substituted imidazole ring, and a methyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the imidazole ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the ester group: The methyl ester group is introduced via esterification reactions.
Final assembly: The protected amino group and the imidazole ring are coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and other advanced techniques to enhance yield and efficiency. The use of flow microreactors, for example, can provide a more sustainable and scalable approach to synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed via hydrogenolysis using palladium catalysts.
Substitution reactions: The imidazole ring can participate in nucleophilic substitution reactions.
Ester hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution reactions: Nucleophiles such as amines or thiols under basic conditions.
Ester hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Hydrogenolysis: Removal of the Cbz group yields the free amine.
Substitution reactions: Substituted imidazole derivatives.
Ester hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1S)-1-amino-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Lacks the benzyloxycarbonyl protecting group.
Ethyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Contains an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the benzyloxycarbonyl protecting group in methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry. The combination of the imidazole ring and the ester group further enhances its versatility in various chemical transformations .
Properties
IUPAC Name |
methyl 5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11(2)14(16-19-12(3)15(20-16)17(22)24-4)21-18(23)25-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,19,20)(H,21,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOPMUTRUIIHO-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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